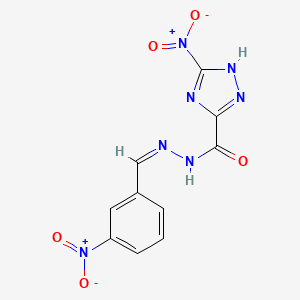![molecular formula C19H23N3O B6078522 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine, also known as MP-10, is a synthetic compound that has been found to have potential applications in scientific research.
Mecanismo De Acción
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine acts as a partial agonist at the dopamine D2 receptor, meaning that it binds to the receptor and activates it, but not to the same extent as a full agonist. This results in a moderate increase in dopamine release, which is thought to be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has been found to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential for reward and reinforcement. It has also been found to decrease immobility time in the forced swim test, suggesting potential antidepressant effects. In addition, 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has been found to have potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine in lab experiments is its selectivity for the dopamine D2 receptor, which allows for more specific targeting of this receptor compared to other compounds. However, one limitation is its relatively low potency compared to other dopamine D2 receptor agonists, which may limit its effectiveness in certain experiments.
Direcciones Futuras
For research on 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine could include further exploration of its potential therapeutic effects for addiction and depression, as well as investigation of its effects on other neurotransmitter systems. Additionally, studies could be conducted to optimize its potency and selectivity for the dopamine D2 receptor.
Métodos De Síntesis
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine can be synthesized through a multi-step process starting with 2-chloropyrazine. The first step involves the reaction of 2-chloropyrazine with 2-methylphenethylamine in the presence of sodium hydride to form 2-(2-methylphenyl)ethyl-2-chloropyrazine. This intermediate is then reacted with piperidine-3-carboxylic acid to form 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine.
Aplicaciones Científicas De Investigación
2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. 2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine has also been found to have potential as a treatment for addiction and depression.
Propiedades
IUPAC Name |
[3-[2-(2-methylphenyl)ethyl]piperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-15-5-2-3-7-17(15)9-8-16-6-4-12-22(14-16)19(23)18-13-20-10-11-21-18/h2-3,5,7,10-11,13,16H,4,6,8-9,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLFKIXWKMIXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2CCCN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[2-(2-Methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![4-[3-methyl-1-(4-methylbenzyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B6078493.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6078524.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-chloro-N-({1-[(dimethylamino)sulfonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6078542.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)